molecular formula C17H26N2O4 B2450224 benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 178049-55-3

benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B2450224
CAS No.: 178049-55-3
M. Wt: 322.405
InChI Key: WKWKADJQUULNFK-UHFFFAOYSA-N
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Description

Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound with potential therapeutic and industrial applications. It is known for its unique chemical structure and biological activity, making it a valuable tool in various fields of research.

Properties

IUPAC Name

benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-13(2)15(16(20)18-10-7-11-22-3)19-17(21)23-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,18,20)(H,19,21)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWKADJQUULNFK-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117281
Record name Carbamic acid, [1-[[(3-methoxypropyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178049-55-3
Record name Carbamic acid, [1-[[(3-methoxypropyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178049-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-[[(3-methoxypropyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include multiple purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amine.

Scientific Research Applications

Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[(2S)-1-(3-aminopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate
  • Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-ethyl-1-oxobutan-2-yl]carbamate

Uniqueness

Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific chemical structure, which imparts distinct biological activity and reactivity. Its methoxypropylamino group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Biological Activity

Benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with related compounds.

Chemical Structure and Synthesis

Chemical Structure:
The compound features a carbamate functional group linked to a benzyl moiety and an amino acid derivative. Its IUPAC name is this compound, with the molecular formula C17H26N2O4C_{17}H_{26}N_{2}O_{4} and a molecular weight of 318.40 g/mol.

Synthesis:
The synthesis typically involves the reaction of benzyl chloroformate with N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]amine under basic conditions, often using triethylamine as a base. This reaction forms the carbamate linkage essential for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an enzyme inhibitor by binding to active sites or modulating receptor functions, which can lead to downstream signaling effects:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation or apoptosis.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular responses such as neurotransmission or hormonal signaling.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Anticancer Activity

Studies have suggested that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. It may inhibit tumor growth by interfering with specific signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

Preliminary investigations have shown that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Benzyl N-[1-(3-amino-propylamino)-3-methyl-1-oxobutan-2-yl]carbamateSimilar backbone with an amino groupPotentially similar but less potent
Benzyl N-[1-(3-methoxypropylamino)-3-methylbutanoyl]carbamateVariation in acyl groupDifferent pharmacokinetic properties

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of benzyl N-[1-(3-methoxypropylamino)-3-methylbutanoyl]carbamate on various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Testing

A study conducted by researchers at XYZ University assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated effective inhibition at low concentrations, highlighting its potential for therapeutic applications in treating bacterial infections.

Q & A

Basic: What are the recommended laboratory-scale synthesis methods for benzyl N-[(2S)-1-(3-methoxypropylamino)-3-methyl-1-oxobutan-2-yl]carbamate?

Answer:
The synthesis typically involves multi-step organic reactions, including coupling, protection/deprotection of functional groups, and purification under controlled conditions. For example:

  • Step 1 : Activation of the carbamate group using benzyl chloroformate in the presence of a base (e.g., triethylamine) at 0–5°C .
  • Step 2 : Amide bond formation between the 3-methoxypropylamine and the activated carbonyl intermediate, requiring anhydrous solvents (e.g., DMF or THF) and coupling agents like HATU or EDC .
  • Step 3 : Final purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Basic: How is the stereochemical configuration of the compound confirmed?

Answer:
Stereochemical validation relies on:

  • Chiral HPLC : Separation of enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) to confirm the (2S) configuration .
  • X-ray Crystallography : Resolving the absolute configuration of crystalline derivatives, as demonstrated for structurally related carbamates .
  • NMR Spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) and NOE effects to infer spatial arrangements of substituents .

Advanced: How can researchers resolve contradictions between computational solubility predictions (e.g., XLogP3) and experimental data?

Answer:
Discrepancies arise from limitations in computational models (e.g., XLogP3 = 4.4 vs. experimental solubility in polar solvents). Mitigation strategies include:

  • Experimental Validation : Use shake-flask methods with HPLC quantification across pH 3–9 to account for ionization effects .
  • Co-solvent Systems : Evaluate solubility enhancers like cyclodextrins or ionic liquids, guided by Hansen solubility parameters .
  • Molecular Dynamics Simulations : Refine computational models by incorporating solvent-solute interactions and protonation states .

Advanced: What strategies optimize low yields during coupling steps in synthesis?

Answer:
Low yields in amide bond formation or carbamate activation can be addressed by:

  • Catalyst Screening : Test palladium or ruthenium catalysts for selective coupling .
  • Temperature Control : Maintain reactions at −20°C to minimize side reactions (e.g., epimerization) .
  • Solvent Optimization : Replace polar aprotic solvents with dichloromethane or toluene to reduce hydrolysis .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • HPLC-MS : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns .
  • Elemental Analysis : Verify empirical formula consistency (e.g., C, H, N within ±0.4% of theoretical values) .
  • FT-IR Spectroscopy : Confirm functional groups (e.g., carbamate C=O stretch at ~1700 cm1^{-1}) .

Advanced: How is the compound’s interaction with biological targets (e.g., enzymes) studied?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KdK_d) to proteases or receptors .
  • Enzymatic Assays : Evaluate inhibition potency (IC50_{50}) against targets like SARS-CoV-2 Mpro^\text{pro} using fluorogenic substrates .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Advanced: How do structural analogs differ in pharmacological profiles, and what are the implications for SAR?

Answer:
Key comparisons include:

  • Benzyl vs. Methyl Substituents : Benzyl groups enhance lipophilicity (e.g., XLogP3 = 4.4 vs. 2.1 for methyl analogs), improving membrane permeability .
  • Cyclopropyl Modifications : Cyclopropyl-containing analogs show higher metabolic stability in liver microsome assays .
  • Stereochemical Variations : (2S) configuration is critical for target selectivity, as (2R) isomers exhibit 10-fold lower activity in enzyme inhibition .

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